molecular formula C27H23FN4O2S2 B11584418 1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

Cat. No.: B11584418
M. Wt: 518.6 g/mol
InChI Key: BSJNCDDWJPUYMD-UHFFFAOYSA-N
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Description

1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfanyl group, and a tetrahydrobenzothieno triazolopyrimidinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate, which involves the reaction of fluorobenzene with appropriate reagents to introduce the fluorine atom.

    Introduction of the Sulfanyl Group:

    Cyclization to Form the Tetrahydrobenzothieno Core: The cyclization step involves the reaction of the sulfanyl intermediate with a suitable cyclizing agent to form the tetrahydrobenzothieno core.

    Formation of the Triazolopyrimidinone Ring: The final step involves the formation of the triazolopyrimidinone ring through a condensation reaction with appropriate reagents.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be used to reduce the carbonyl group to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures. Common reagents for condensation reactions include aldehydes and ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. It may have applications in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:

  • 1-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one : This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
  • 1-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one : This compound features a methylphenyl group, which may affect its reactivity and interactions with biological targets.
  • 1-{[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one : This compound features a nitrophenyl group, which may influence its chemical stability and biological activity.

The uniqueness of 1-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23FN4O2S2

Molecular Weight

518.6 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(2-phenylethyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H23FN4O2S2/c28-19-12-10-18(11-13-19)21(33)16-35-27-30-29-26-31(15-14-17-6-2-1-3-7-17)24(34)23-20-8-4-5-9-22(20)36-25(23)32(26)27/h1-3,6-7,10-13H,4-5,8-9,14-16H2

InChI Key

BSJNCDDWJPUYMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=C(C=C5)F)N(C3=O)CCC6=CC=CC=C6

Origin of Product

United States

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